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Compound of Interest

Compound Name: Demethoxycurcumin-d7

Cat. No.: B12421670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethoxycurcumin-d7, a

deuterated analog of the natural curcuminoid, Demethoxycurcumin. This document details its

chemical structure, available physicochemical data, and relevant experimental protocols.

Furthermore, it visualizes a key signaling pathway influenced by this class of compounds,

offering a valuable resource for researchers in pharmacology, drug discovery, and analytical

chemistry.

Chemical Structure and Properties
Demethoxycurcumin is a principal curcuminoid found in turmeric (Curcuma longa) and is

structurally similar to curcumin, differing by the absence of one methoxy group on one of its

phenyl rings.[1] Its deuterated form, Demethoxycurcumin-d7, is a valuable tool in metabolic

and pharmacokinetic studies, serving as an internal standard for mass spectrometry-based

quantification.

The chemical structure of Demethoxycurcumin is (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-

hydroxyphenyl)hepta-1,6-diene-3,5-dione. The molecular formula for Demethoxycurcumin is

C₂₀H₁₈O₅.[1] For Demethoxycurcumin-d7, the molecular formula is C₂₀H₁₁D₇O₅, indicating

the replacement of seven hydrogen atoms with deuterium.[2][3] Based on the systematic

nomenclature "(E,E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-

dione-d7", it is inferred that the seven deuterium atoms are located on the heptadiene central

chain of the molecule.
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Note: While the precise, experimentally verified locations of the seven deuterium atoms on the

heptadiene chain are not explicitly available in the reviewed literature, the provided

nomenclature strongly suggests this placement. The following diagram illustrates this inferred

structure.

Figure 1: Inferred chemical structure of Demethoxycurcumin-d7.

Physicochemical Data
The following table summarizes the key physicochemical properties of Demethoxycurcumin

and its deuterated analog.

Property Demethoxycurcumin Demethoxycurcumin-d7

Molecular Formula C₂₀H₁₈O₅ C₂₀H₁₁D₇O₅

Molecular Weight 338.35 g/mol 345.4 g/mol [2]

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-

methoxyphenyl)-7-(4-

hydroxyphenyl)hepta-1,6-

diene-3,5-dione

(1E,6E)-1-(4-Hydroxy-3-

methoxyphenyl)-7-(4-

hydroxyphenyl)-1,6-

heptadiene-3,5-dione-d7

Synonyms
Curcumin II,

Desmethoxycurcumin

Curcumin II-d7,

Desmethoxycurcumin-d7

Appearance Solid No Data Available

Melting Point 168 °C No Data Available

Spectroscopic Data
While specific NMR and mass spectra for Demethoxycurcumin-d7 are not readily available in

public databases, the following table provides mass spectrometry data for the non-deuterated

Demethoxycurcumin, which can serve as a reference.
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Analytical Technique Ionization Mode m/z [Fragment]

LC-MS/MS Positive 339.4 [M+H]⁺, 177.3, 147.2

LC-MS/MS Negative 337.3 [M-H]⁻, 216.9, 186.8

Data sourced from a high-throughput quantification method of curcuminoids in human plasma.

Experimental Protocols
This section outlines generalized experimental protocols for the synthesis and analysis of

deuterated curcuminoids, based on established methodologies for similar compounds.

Synthesis of Deuterated Curcuminoids
The synthesis of deuterated curcuminoids can be achieved through modifications of

established methods for curcuminoid synthesis. A common approach involves the

condensation of a deuterated β-diketone with appropriate aromatic aldehydes.

Materials:

Deuterated acetylacetone (or other suitable β-diketone)

Vanillin

4-hydroxybenzaldehyde

Boron trifluoride etherate (BF₃·OEt₂)

n-Butylamine

Ethyl acetate

Hydrochloric acid (HCl)

Methanol (MeOH)

Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Protection of the β-diketone: The deuterated β-diketone is reacted with boron trifluoride

etherate in a suitable solvent like dichloromethane to form a stable boron complex. This

protects the reactive methylene group.

Condensation Reaction: The boron complex is then reacted with a mixture of vanillin and 4-

hydroxybenzaldehyde in the presence of a catalyst such as n-butylamine. This reaction is

typically carried out in a solvent like ethyl acetate.

Hydrolysis: The resulting curcuminoid-boron complex is hydrolyzed to yield the free

curcuminoid. This can be achieved by treatment with a mild acid, such as dilute HCl, or by

using aqueous methanol.

Purification: The crude product is then purified using techniques such as column

chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate the

desired deuterated demethoxycurcumin.

Analysis by HPLC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method is essential for the accurate quantification of Demethoxycurcumin-d7,

particularly when used as an internal standard.

Instrumentation:

HPLC system with a C18 reversed-phase column

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes can be

used.

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

Precursor and Product Ions: Specific precursor-to-product ion transitions for

Demethoxycurcumin and Demethoxycurcumin-d7 need to be determined by direct infusion

and optimized. For Demethoxycurcumin, transitions such as m/z 339.4 → 177.3 (positive

mode) or m/z 337.3 → 216.9 (negative mode) can be monitored. The corresponding

transitions for the d7 analog would be shifted by +7 Da.

Sample Preparation (from plasma):

Protein Precipitation: Plasma samples are treated with a cold organic solvent like acetonitrile

to precipitate proteins.

Liquid-Liquid Extraction: Alternatively, a liquid-liquid extraction with a solvent such as ethyl

acetate can be performed.

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of

nitrogen and the residue is reconstituted in the initial mobile phase composition.

Centrifugation: The reconstituted sample is centrifuged to remove any particulate matter

before injection into the HPLC system.

Biological Activity and Signaling Pathways
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Demethoxycurcumin, like other curcuminoids, exhibits a range of biological activities, including

anti-inflammatory and anti-cancer properties. Its mechanism of action often involves the

modulation of key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways
A significant body of research indicates that demethoxycurcumin exerts its anti-inflammatory

effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase

(MAPK) signaling pathways. These pathways are crucial regulators of inflammatory responses.

The following diagram illustrates the inhibitory effect of Demethoxycurcumin on the NF-κB and

MAPK signaling cascades, which are typically activated by inflammatory stimuli such as

lipopolysaccharide (LPS).
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Figure 2: Inhibition of NF-κB and MAPK pathways by Demethoxycurcumin.
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This guide provides foundational information for researchers working with

Demethoxycurcumin-d7. For specific applications, further optimization of experimental

protocols is recommended. The use of deuterated standards like Demethoxycurcumin-d7 is

crucial for advancing our understanding of the pharmacokinetics and therapeutic potential of

natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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